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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532 Get Quote

A comprehensive guide comparing the synthetic routes to N-Allylmethylamine, tailored for

researchers, scientists, and professionals in drug development. This document provides a

head-to-head comparison of three primary synthesis methods: direct alkylation, reductive

amination, and N-methylation of allylamine. Each route is evaluated based on reaction

parameters, yield, and reagent toxicity, with detailed experimental protocols and visual

representations of the workflows.
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Parameter
Route 1: Alkylation

of Methylamine

Route 2: Reductive

Amination

Route 3: N-

Methylation of

Allylamine

(Eschweiler-Clarke)

Starting Materials
Methylamine, Allyl

Chloride
Methylamine, Acrolein

Allylamine,

Formaldehyde, Formic

Acid

Key Reagents
Allyl Halide (e.g., Allyl

Chloride)

Reducing Agent (e.g.,

NaBH₄)

Formaldehyde, Formic

Acid

Typical Yield ~65%[1]
High (estimated

>80%)
High (often >80%)[2]

Reaction Temperature Room Temperature[1]
Room Temperature to

60°C
80-100°C[2][3]

Reaction Time 3-4 hours[1] ~2 hours ~18 hours[3]

Key Advantages

Readily available

starting materials,

straightforward

procedure.

Avoids the use of toxic

alkyl halides. Can be

a one-pot reaction.

Avoids over-

methylation to

quaternary ammonium

salts.[3][4][5] High

yields are common.[2]

Key Disadvantages

Use of toxic and

lacrimatory allyl

halides. Potential for

over-alkylation.

Acrolein is a toxic and

volatile reagent.

Requires a reducing

agent.

Longer reaction times

and higher

temperatures.

Reagent Toxicity
Allyl chloride is toxic

and a lachrymator.

Acrolein is highly toxic

and flammable.

Formaldehyde is a

known carcinogen.

Formic acid is

corrosive.

Experimental Protocols
Route 1: Alkylation of Methylamine with Allyl Chloride
This method involves the direct reaction of methylamine with an allyl halide.
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Experimental Workflow:
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Figure 1: Workflow for N-Allylmethylamine synthesis via alkylation.

Protocol:

Allyl chloride is added in portions to a 40% aqueous solution of methylamine at room

temperature with constant stirring.[1]

The solution is stirred for 3-4 hours at room temperature.[1]

The reaction mixture is then carefully acidified with hydrochloric acid (HCl).[1]

To remove any unreacted allyl chloride, the mixture is extracted with ether.[1]

The aqueous amine hydrochloride solution is concentrated under reduced pressure.[1]

The concentrated solution is transferred to a distillation flask, and a highly concentrated

solution of potassium hydroxide (KOH) is slowly added to the heated mixture.[1]

The fraction boiling between 40-70°C is collected, dried over magnesium sulfate (MgSO₄),

and redistilled to yield pure N-Allylmethylamine.[1]

Route 2: Reductive Amination of Acrolein with
Methylamine
This route involves the formation of an imine from methylamine and acrolein, followed by in-situ

reduction.

Experimental Workflow:
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Start
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Figure 2: Workflow for N-Allylmethylamine synthesis via reductive amination.
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Protocol:

To a solution of acrolein (1 equivalent) in a suitable solvent such as methanol, add

methylamine (1.1 equivalents).

Stir the mixture for 10-20 minutes at room temperature to allow for the formation of the imine

intermediate.

Slowly add sodium borohydride (NaBH₄) (3 equivalents) in portions to the reaction mixture.

Stir the reaction for 1 hour at room temperature.

Gently heat the mixture to 60°C for 10 minutes.

Cool the reaction and quench by adding water.

Extract the aqueous mixture with a 10% HCl solution.

Basify the aqueous layer with a 10% NaOH solution and extract the product with ether.

Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under

reduced pressure to obtain N-Allylmethylamine.

Route 3: N-Methylation of Allylamine (Eschweiler-Clarke
Reaction)
This is a classic method for the methylation of primary amines.

Reaction Pathway:
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Figure 3: Eschweiler-Clarke reaction pathway for N-Allylmethylamine synthesis.

Protocol:

To allylamine (1 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution

of formaldehyde (1.1 equivalents).[3]

Heat the mixture at 80-100°C for approximately 18 hours.[2][3]

Cool the reaction to room temperature and add water and 1M HCl.

Extract the mixture with dichloromethane (DCM).

Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH) and extract with

DCM.[3]

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under

reduced pressure.[3]
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The crude product can be purified by column chromatography to yield N-Allylmethylamine.

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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